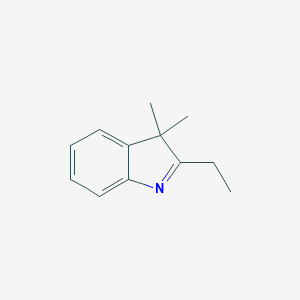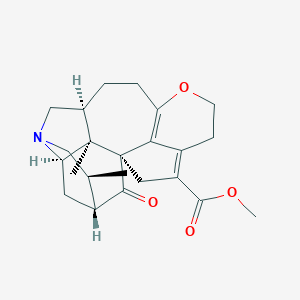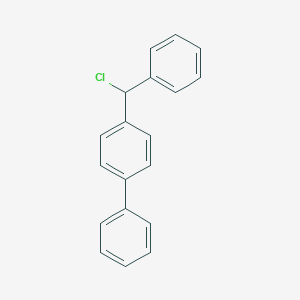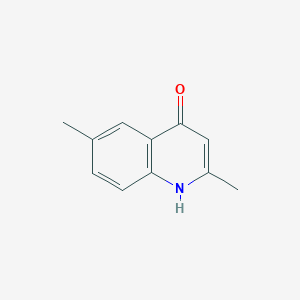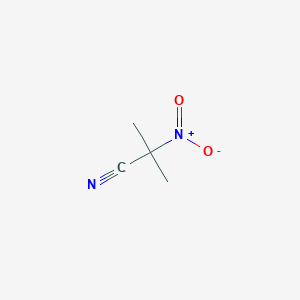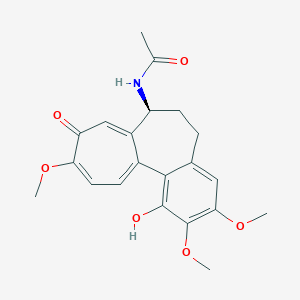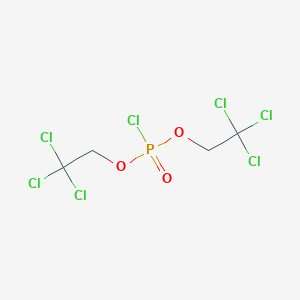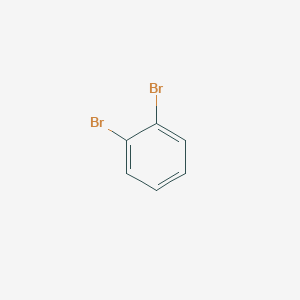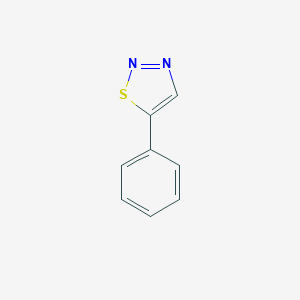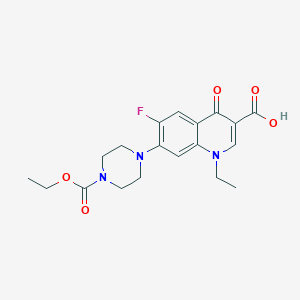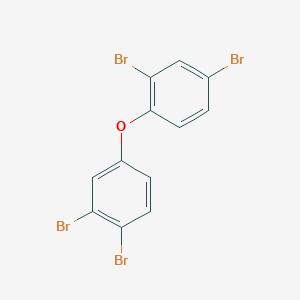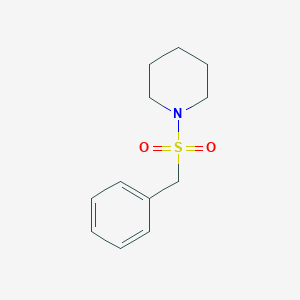
1-Phenylmethanesulfonyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylmethanesulfonyl-piperidine (PMSP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. PMSP is a piperidine derivative that has a sulfonyl group attached to the phenyl ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
1-Phenylmethanesulfonyl-piperidine is believed to exert its effects by inhibiting the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, 1-Phenylmethanesulfonyl-piperidine reduces inflammation and pain. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic effects.
Biochemische Und Physiologische Effekte
1-Phenylmethanesulfonyl-piperidine has been shown to have analgesic and anti-inflammatory effects in animal models, as well as anxiolytic effects. These effects are believed to be mediated by the compound's ability to inhibit COX activity and modulate neurotransmitter activity. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Phenylmethanesulfonyl-piperidine is its ability to selectively inhibit COX activity, which may reduce the risk of side effects associated with non-selective COX inhibitors such as aspirin and ibuprofen. However, 1-Phenylmethanesulfonyl-piperidine has also been shown to have some toxicity in animal models, and its potential side effects and toxicity in humans are not well understood. Additionally, the synthesis of 1-Phenylmethanesulfonyl-piperidine can be challenging, and the yield and purity of the compound may vary depending on the specific synthesis method used.
Zukünftige Richtungen
There are several potential future directions for research on 1-Phenylmethanesulfonyl-piperidine. One area of interest is the development of new pain medications based on the compound's analgesic and anti-inflammatory effects. Additionally, further research is needed to determine the potential side effects and toxicity of 1-Phenylmethanesulfonyl-piperidine in humans, as well as its potential applications in the treatment of anxiety disorders and other conditions. Finally, the development of new synthesis methods for 1-Phenylmethanesulfonyl-piperidine may improve its yield and purity, making it more accessible for research and potential therapeutic applications.
Synthesemethoden
There are several methods for synthesizing 1-Phenylmethanesulfonyl-piperidine, including the reaction of piperidine with benzyl chloride followed by treatment with sodium methanesulfonate, and the reaction of piperidine with benzaldehyde followed by treatment with methane sulfonic acid. The yield and purity of 1-Phenylmethanesulfonyl-piperidine depend on the specific synthesis method used.
Wissenschaftliche Forschungsanwendungen
1-Phenylmethanesulfonyl-piperidine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
Eigenschaften
CAS-Nummer |
16358-39-7 |
|---|---|
Produktname |
1-Phenylmethanesulfonyl-piperidine |
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
1-benzylsulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
TWUWEJUIZCFOJL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Andere CAS-Nummern |
16358-39-7 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



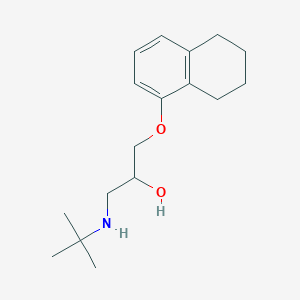
![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)
